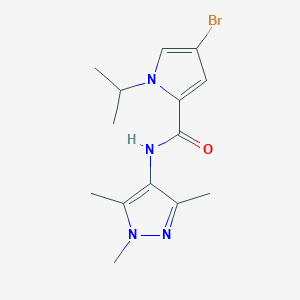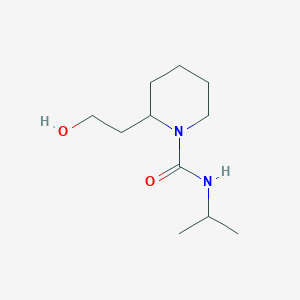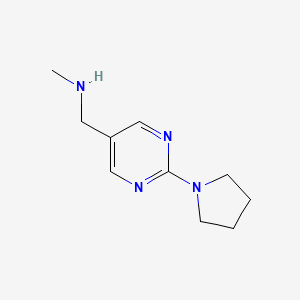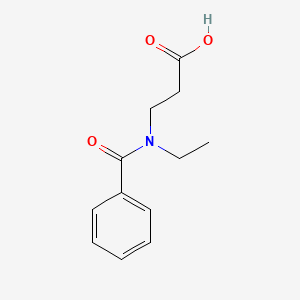![molecular formula C11H13ClFNO4S B7576215 2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576215.png)
2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid is a chemical compound that is commonly known as CFPS. It is a widely used compound in the field of scientific research due to its unique properties and ability to interact with various biological systems. CFPS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.
科学研究应用
CFPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CFPS has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders. CFPS has been shown to have a broad spectrum of activity against various biological systems, making it an attractive compound for scientific research.
作用机制
The mechanism of action of CFPS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. CFPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. CFPS has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins, leading to tissue damage.
Biochemical and Physiological Effects:
CFPS has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFPS has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, CFPS has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
CFPS has several advantages for use in lab experiments. It has a broad spectrum of activity against various biological systems, making it a useful tool for studying the mechanisms of disease. CFPS is also relatively stable and can be stored for extended periods of time. However, CFPS has several limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, CFPS has low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
CFPS has several potential future directions for scientific research. It has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CFPS has also been studied for its potential use in drug delivery systems. Future research could focus on optimizing the synthesis method for CFPS and improving its solubility in water. Additionally, further studies could be conducted to elucidate the mechanism of action of CFPS and its potential use in combination with other drugs.
合成方法
CFPS can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form 3-chloro-4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-aminopropylamine to form CFPS. The synthesis method is complex and requires expertise in organic chemistry.
属性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S/c1-2-5-14(7-11(15)16)19(17,18)8-3-4-10(13)9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOTWJLWATZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)


![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)

![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
![3-[(3-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576197.png)
![3-[(4-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576202.png)
![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)
